molecular formula C7H7ClFN3 B1426741 6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine CAS No. 1311275-34-9

6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine

Cat. No.: B1426741
CAS No.: 1311275-34-9
M. Wt: 187.6 g/mol
InChI Key: YXYSFBRZZUPNNY-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine is a pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms. Its substituents include:

  • Chlorine at position 6,
  • Cyclopropyl at position 2,
  • Fluorine at position 5,
  • Amino group at position 4.

The compound’s structural features confer unique electronic and steric properties. The electron-withdrawing chlorine and fluorine enhance the ring’s electrophilicity, facilitating nucleophilic substitution reactions. Pyrimidine derivatives are widely explored in medicinal chemistry due to their roles as kinase inhibitors, antiviral agents, and building blocks for drug design .

Properties

IUPAC Name

6-chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN3/c8-5-4(9)6(10)12-7(11-5)3-1-2-3/h3H,1-2H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYSFBRZZUPNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=N2)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601229271
Record name 4-Pyrimidinamine, 6-chloro-2-cyclopropyl-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311275-34-9
Record name 4-Pyrimidinamine, 6-chloro-2-cyclopropyl-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311275-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinamine, 6-chloro-2-cyclopropyl-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with cyclopropylamine. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the C-N bond formation . The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine Cl (6), cyclopropyl (2), F (5), NH₂ (4) C₇H₈ClFN₄ 202.61* High steric bulk, dual electron-withdrawing groups N/A
6-Chloropyrimidin-4-amine Cl (6), NH₂ (4) C₄H₄ClN₃ 129.55 Parent compound; lacks cyclopropyl and F
4-Chloro-5-fluoropyrimidin-2-amine Cl (4), F (5), NH₂ (2) C₄H₃ClFN₃ 147.54 Altered substitution pattern; smaller size
6-Chloro-5-(difluoromethyl)pyrimidin-4-amine Cl (6), CF₂H (5), NH₂ (4) C₅H₄ClF₂N₃ 179.55 Difluoromethyl enhances hydrophobicity
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine Cl (6), CF₃ (2), NH₂ (4) C₅H₃ClF₃N₃ 197.55 Strong electron-withdrawing CF₃ group

*Calculated using atomic masses from PubChem .

Physicochemical Properties

  • Solubility : The cyclopropyl and halogen substituents in this compound reduce water solubility compared to simpler analogs like 6-Chloropyrimidin-4-amine. The fluorine atom may slightly improve solubility in polar organic solvents .
  • Lipophilicity : The cyclopropyl group increases logP compared to derivatives with smaller substituents (e.g., methyl or hydrogen).
  • Electronic Effects : Fluorine and chlorine create an electron-deficient ring, enhancing reactivity toward nucleophilic aromatic substitution. This contrasts with 6-Chloro-5-(difluoromethyl)pyrimidin-4-amine, where the difluoromethyl group further amplifies electron withdrawal .

Biological Activity

Overview

6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its structural features, which include a chlorine atom at the 6-position and a fluorine atom at the 5-position of the pyrimidine ring, along with a cyclopropyl group at the 2-position. These modifications are believed to influence its biological interactions and therapeutic potential.

  • Molecular Formula : C₈H₈ClF₃N₄
  • Molecular Weight : 222.63 g/mol
  • CAS Number : 1311275-34-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in disease pathways, potentially leading to therapeutic effects.

Antiviral Activity

Research has indicated that pyrimidine derivatives, including this compound, exhibit antiviral properties. A study examining similar compounds demonstrated significant activity against HIV, with some derivatives showing potency in the picomolar range against wild-type and mutant strains of the virus . This suggests that this compound could be a candidate for further investigation in antiviral drug development.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that similar pyrimidine analogs can exert antiproliferative effects on various cancer cell lines. For instance, compounds with structural similarities displayed significant inhibition of HeLa cells at concentrations lower than 10 μM . The mechanism is believed to involve DNA alkylation, leading to cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR)

The presence of halogen substituents (chlorine and fluorine) in the structure of this compound is critical for enhancing its biological activity. Studies have shown that increasing chlorine content correlates with improved antiproliferative effects, highlighting the importance of these functional groups in modulating activity against cancer cells .

Case Studies

  • HIV Inhibition : A study on related pyrimidine derivatives demonstrated that certain substitutions significantly increased their effectiveness against HIV reverse transcriptase. The findings suggest that this compound may possess similar inhibitory capabilities due to its structural characteristics .
  • Anticancer Efficacy : Another investigation focused on the antiproliferative effects of various pyrimidine compounds on cancer cell lines revealed that modifications at the C3 position could lead to enhanced activity. This supports further exploration into this compound as a potential anticancer agent .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntiviralPotent against HIV
AnticancerSignificant inhibition of HeLa cells
SAR InsightsIncreased activity with halogen substituents

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine, and how can reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, chloro and fluoro substituents on pyrimidine rings are introduced using halogenation agents under controlled temperatures (e.g., 60–80°C). Cyclopropylamine is reacted with the halogenated pyrimidine intermediate in the presence of a base like K2_2CO3_3 to facilitate substitution .
  • Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF or acetonitrile) to enhance regioselectivity. Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How can researchers confirm the molecular conformation and crystal structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, similar pyrimidine derivatives (e.g., 2-chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine) were characterized at 293 K with a mean C–C bond length of 0.003 Å and R factor = 0.034 .
  • Complementary techniques : Use 1^1H/13^13C NMR to verify substituent positions (e.g., cyclopropyl protons appear as multiplet signals at δ 0.5–1.5 ppm) and FT-IR to confirm amine N–H stretches (~3300 cm1^{-1}) .

Q. What solvents and storage conditions are recommended for this compound?

  • Methodology : The compound is soluble in DMSO (>10 mg/mL) and ethanol. Store at –20°C in airtight containers under inert gas (N2_2 or Ar) to prevent hydrolysis of the chloro and fluoro groups .
  • Quality control : Verify purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and reference Certificate of Analysis (COA) data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

  • Methodology : Cross-validate data using complementary techniques. For example:

  • Compare experimental XRD bond angles with computational models (DFT calculations at B3LYP/6-31G* level).
  • Analyze 19^19F NMR to confirm fluorine position, as discrepancies may arise from dynamic effects in solution vs. solid state .
    • Case study : Structural studies of analogous compounds (e.g., 6-methyl-2-phenylpyrimidines) revealed that steric hindrance from the cyclopropyl group can distort NMR signals, necessitating XRD validation .

Q. What strategies optimize regioselectivity in introducing the cyclopropyl group to the pyrimidine core?

  • Methodology : Use directing groups or transition-metal catalysts. For example:

  • Employ Pd-catalyzed C–N coupling to attach cyclopropylamine to the 2-position of 4,5-dihalopyrimidine.
  • Adjust solvent polarity (e.g., switch from DMF to THF) to favor nucleophilic attack at the less hindered site .
    • Data-driven approach : Monitor reaction intermediates via LC-MS and compare with literature on structurally similar compounds (e.g., 5-chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine) .

Q. How can researchers explore the biological activity of this compound given limited published data?

  • Methodology : Start with in silico screening:

Perform molecular docking against target proteins (e.g., kinases or viral proteases) using AutoDock Vina.

Compare with active analogs (e.g., 5-fluoro-6-methylpyrimidines with demonstrated anticancer activity) .

  • Follow-up assays : Conduct in vitro cytotoxicity (MTT assay) and enzyme inhibition studies. Reference protocols from pyrimidine derivatives with trifluoromethyl or difluoromethyl groups, which share similar pharmacokinetic profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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